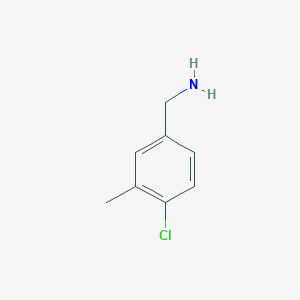

(4-Chloro-3-methylphenyl)methanamine

描述

(4-Chloro-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . It is a derivative of aniline, where the amino group is attached to a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

(4-Chloro-3-methylphenyl)methanamine can be synthesized through several methods. One common method involves the reaction of 3-methylphenol with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position . The resulting 4-chloro-3-methylphenol is then subjected to a reductive amination process using formaldehyde and ammonia or a primary amine to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

化学反应分析

Types of Reactions

(4-Chloro-3-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide, alkyl halides, and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, hydroxylamines, and various substituted benzene derivatives .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 171.63 g/mol. Its structure features a chloro group attached to a methyl-substituted phenyl ring, making it a derivative of aniline. The compound's properties include:

- Melting Point : 63-65°C

- Boiling Point : Approximately 239°C

- Solubility : Slightly soluble in water, more soluble in organic solvents.

Synthesis of Organic Compounds

(4-Chloro-3-methylphenyl)methanamine is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals due to its functional groups that allow for further chemical modifications.

Table 1: Common Synthetic Pathways Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| N-Alkylation | Reacts with alkyl halides to form amines | Various N-alkylated derivatives |

| Acylation | Forms amides when reacted with acyl chlorides | Amide derivatives |

| Coupling Reactions | Participates in coupling reactions with aryl halides | Biaryl compounds |

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Its structural similarity to known pharmacophores allows for exploration in medicinal chemistry.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Environmental Applications

The compound has been studied for its potential use in environmental remediation processes. Its ability to degrade under certain conditions makes it suitable for application in bioremediation strategies aimed at treating contaminated sites.

Table 2: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Biodegradability | Moderate |

| Toxicity to Aquatic Life | High toxicity to fish |

| Persistence in Environment | Low to moderate |

Preservatives and Antiseptics

This compound is utilized as a preservative in various products, including paints, adhesives, and personal care items due to its antimicrobial properties. It helps extend the shelf life of these products by preventing microbial growth.

Intermediate in Agrochemicals

The compound is also used as an intermediate in the production of pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection strategies.

作用机制

The mechanism of action of (4-Chloro-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-Chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an amine group.

4-Chloro-3-methylphenyl N-methylcarbamate: Contains a carbamate group instead of an amine group.

3-Chloro-4-methylphenyl disulfide: Contains a disulfide group instead of an amine group.

Uniqueness

(4-Chloro-3-methylphenyl)methanamine is unique due to its specific substitution pattern on the benzene ring and the presence of an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

(4-Chloro-3-methylphenyl)methanamine, also known as 4-chloro-3-methylbenzylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a chlorine atom and a methyl group at the 4 and 3 positions, respectively, along with an amine group. This substitution pattern contributes to its unique biological activity.

Pharmacological Activities

-

Antitumor Activity

- Research indicates that this compound can inhibit the activity of certain methyltransferases involved in cancer progression. Specifically, it targets the MLL1-WDR5 interaction, which is critical in various leukemias. Inhibiting this interaction may lead to reduced cell proliferation and increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .

-

Antimicrobial Activity

- The compound has shown promising antibacterial and antifungal properties. Studies report that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against B. subtilis and from 16.69 to 78.23 µM against C. albicans .

- Anti-inflammatory Effects

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Methyltransferases : By disrupting the MLL1-WDR5 complex, the compound may prevent the methylation of histones, leading to altered gene expression associated with tumor growth .

- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from membrane disruption and interference with cellular processes in pathogens, although specific pathways remain to be fully elucidated .

- Anti-inflammatory Pathways : Potential modulation of signaling pathways related to inflammation suggests a role in reducing inflammatory responses .

Case Study 1: Antitumor Efficacy

A study examined the effects of this compound on MLL leukemia cells. Results showed that treatment led to significant cell cycle arrest and apoptosis, indicating its potential as a therapeutic agent in leukemia management.

Case Study 2: Antimicrobial Activity

In a comparative study involving various derivatives of this compound, researchers found that specific substitutions on the phenyl ring enhanced antibacterial activity against resistant strains of bacteria and fungi, highlighting its versatility as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Chloro-3-methylphenyl)methanamine to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, reductive amination of 4-chloro-3-methylbenzaldehyde using sodium cyanoborohydride in methanol/ammonia buffer (pH 7–8) at 25°C may enhance selectivity . Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the aromatic ring and amine group.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (via SHELX or WinGX software) to resolve crystal packing and hydrogen-bonding networks .

Q. How can HPLC methods be validated for quantifying trace impurities in this compound?

- Methodological Answer : Employ a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) at 1.0 mL/min. Validate linearity (R² ≥ 0.999), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) using spiked impurity standards like (4-Chlorophenyl)(4-hydroxyphenyl)methanone .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound in asymmetric synthesis?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Kinetic resolution studies should monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model transition states and activation energies for reactions at the chloro-substituted position. Solvent effects (e.g., DMSO vs. THF) should be included using the SMD continuum model .

Q. What experimental approaches resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate conflicting IR, NMR, or MS data by synthesizing isotopically labeled analogs (e.g., deuterated amine) or performing 2D NMR (COSY, HSQC) to assign overlapping signals. Compare results with computational spectral simulations (Gaussian 16) .

Q. How does the steric and electronic environment of the methyl group influence the amine’s stability under acidic conditions?

- Methodological Answer : Perform kinetic studies (pH 1–3, 25–40°C) using UV-Vis spectroscopy to track degradation. Compare with analogs (e.g., 4-chloro-2-methyl derivatives) to isolate steric effects. Molecular dynamics simulations can model protonation states and bond dissociation energies .

Application-Oriented Questions

Q. What protocols ensure safe handling and storage of this compound in pharmacological studies?

- Methodological Answer : Store under nitrogen at −20°C in amber vials to prevent oxidation. Conduct stability studies (ICH guidelines) under accelerated conditions (40°C/75% RH). Use LC-MS to monitor degradation products like Schiff bases or quinone imines .

Q. How can this compound be incorporated into green chemistry workflows?

- Methodological Answer : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in synthesis. Use microwave-assisted reactions to reduce energy consumption. Assess environmental impact via EcoScale or life cycle analysis (LCA) .

Q. What metabolomics approaches identify bioactive metabolites derived from this compound?

属性

IUPAC Name |

(4-chloro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVREULOXHXCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155357-58-6 | |

| Record name | (4-chloro-3-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。